molecular formula C11H7NO4S B1393772 5-Nitro-3-(thiophen-2-YL)benzoic acid CAS No. 1261968-96-0

5-Nitro-3-(thiophen-2-YL)benzoic acid

Cat. No.: B1393772
CAS No.: 1261968-96-0
M. Wt: 249.24 g/mol
InChI Key: SCNRWRRNNWDBOB-UHFFFAOYSA-N
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Description

5-Nitro-3-(thiophen-2-YL)benzoic acid is a chemical compound with the molecular formula C11H7NO4S. It has a molecular weight of 249.24 g/mol . The compound is a member of the thiophene family, which are heterocyclic compounds that have been reported to possess a wide range of therapeutic properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a benzoic acid group at the 3-position and a nitro group at the 5-position . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

5-Nitro-3-(thiophen-2-yl)benzoic acid has been explored as a sensitizer for the luminescence of Europium (III) and Terbium (III). These complexes, characterized by luminescence spectroscopy and X-ray crystallography, are notable for their significant luminescence in solution. This property makes them potentially useful in various applications like bioimaging and light-emitting devices (Viswanathan & Bettencourt-Dias, 2006).

Interaction Energy Maps in Antimicrobial Agents

Another application involves the evaluation of p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides as antimicrobial agents. These compounds, tested against multidrug-resistant Staphylococcus aureus, demonstrate that this compound derivatives can have significant bacteriostatic and bactericidal activities, making them promising candidates in the development of new antimicrobial agents (Masunari et al., 2009).

Photoaffinity Labeling of Human Red Blood Cell Ghosts

This compound derivatives have also been used in photoaffinity labeling studies. These studies focus on understanding chloride channels in erythrocyte membranes and epithelial cells, using the photoaffinity analog of this compound. This research is crucial for gaining insights into cellular transport mechanisms and could lead to advancements in treating diseases related to chloride channel dysfunction (Branchini et al., 1991).

Future Directions

Thiophene and its derivatives, including 5-Nitro-3-(thiophen-2-YL)benzoic acid, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

3-nitro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)8-4-7(10-2-1-3-17-10)5-9(6-8)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRWRRNNWDBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688547
Record name 3-Nitro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-96-0
Record name 3-Nitro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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